molecular formula C20H28N2O3S B7006476 N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide

Cat. No.: B7006476
M. Wt: 376.5 g/mol
InChI Key: GDIGADOJJXERPI-UHFFFAOYSA-N
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Description

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isothiochromenyl and azaspiro moieties contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c23-19(22-12-10-20(11-13-22)8-4-1-5-9-20)21-18-15-26(24,25)14-16-6-2-3-7-17(16)18/h2-3,6-7,18H,1,4-5,8-15H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIGADOJJXERPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN(CC2)C(=O)NC3CS(=O)(=O)CC4=CC=CC=C34
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isothiochromenyl intermediate, which is then reacted with an azaspiro compound under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the product are maintained. This could involve optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved in these interactions are still under investigation, but they likely include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar compounds to N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide include:

The uniqueness of this compound lies in its combined isothiochromenyl and azaspiro moieties, which confer distinct chemical and biological properties not found in its analogs.

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